(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
Description
Properties
IUPAC Name |
(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzofuran derivatives with various functional groups replacing the fluorine atom.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its amine group can interact with biological targets, potentially leading to therapeutic effects.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogenation at different positions or with alternative halogens (e.g., Cl, Br) significantly impacts electronic properties, solubility, and biological interactions.
Table 1: Comparison with Halogenated Analogs
Stereoisomers
The (S)-configuration is critical for chiral recognition in enzyme or receptor binding. The (R)-enantiomer (CAS 2102410-16-0) may exhibit divergent pharmacological activity, though specific data are unavailable .
Non-Halogenated Analogs
Removing the fluorine substituent simplifies the structure but reduces electronic modulation.
Table 2: Comparison with Non-Halogenated Analogs
| Compound Name | CAS Number | Molecular Formula | MW | Substituent | Configuration |
|---|---|---|---|---|---|
| (S)-2,3-Dihydrobenzofuran-3-amine HCl | 1459793-02-2 | C₈H₁₀ClNO | 171.62 | None | S |
| 2,3-Dihydrobenzofuran-3-amine HCl | 860689-81-2 | C₈H₁₀ClNO | 171.62 | None | Racemic |
Biological Activity
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and certain cancers. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates a benzofuran moiety with a fluorine substituent. The molecular formula is , and its unique structural characteristics contribute to its biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its halogen substituents enhance binding affinity to these targets, which may influence critical biochemical pathways.
- Neurological Disorders : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific receptors involved in neurotransmission. For instance, it has been explored for its potential to modulate pathways related to neurodegeneration.
- Cancer Treatment : The compound has shown promise as a lead candidate in drug development aimed at targeting cancer cells. Its ability to inhibit certain cellular pathways involved in tumor growth has been documented in several studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Core : The initial step involves the construction of the benzofuran ring system through cyclization reactions.
- Fluorination : Introduction of the fluorine atom at the 7-position is achieved using fluorinating agents under controlled conditions.
- Amine Functionalization : The final step involves the conversion of suitable precursors into the amine form.
Table 1: Summary of Biological Activity Studies
Case Study Highlights
- Poly(ADP-ribose) Polymerase Inhibition : In a study focused on poly(ADP-ribose) polymerase (PARP) inhibitors, this compound demonstrated significant inhibitory effects with an IC50 value of 9.45 μM, indicating its potential utility in cancer therapeutics targeting DNA repair mechanisms .
- Neuropharmacological Effects : Another investigation revealed that this compound may modulate neurotransmitter systems, suggesting its role as a potential treatment for neurodegenerative diseases. The specific receptor interactions and their implications for therapeutic outcomes are still under exploration.
Q & A
Q. What are the key physicochemical properties of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine, and how do they influence experimental design?
Answer: The compound’s molecular formula (C₈H₉ClFNO) and molecular weight (189.61 g/mol) are critical for stoichiometric calculations. It is a white-to-yellow crystalline solid with poor water solubility but high solubility in organic solvents like ethanol and dimethylformamide. This solubility profile necessitates the use of co-solvents (e.g., DMSO) in biological assays . Key properties include:
Q. What synthetic strategies are recommended for preparing enantiomerically pure this compound?
Answer: Synthesis typically involves:
- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer from racemic mixtures.
- Asymmetric catalysis : Enzymatic methods or transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve stereochemical control .
- Intermediate halogenation : Fluorination at the 7-position via electrophilic substitution, followed by dihydrobenzofuran ring closure .
Q. How does the biological activity of this compound compare to structurally similar analogs?
Answer: The 7-fluoro substitution enhances binding affinity to enzymes/receptors compared to non-fluorinated analogs. For example:
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- Chiral HPLC or polarimetry to confirm enantiomeric purity .
- ¹H/¹³C NMR to verify fluorine coupling patterns and dihydrobenzofuran ring conformation .
- Mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?
Answer: Contradictions often arise from:
- Purity variations : Impurities in synthesis (e.g., residual solvents) can skew assay results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Differences in solvent systems (e.g., DMSO concentration) or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using guidelines from and .
- Chiral contamination : Trace (R)-enantiomers (even 1–2%) can significantly alter dose-response curves. Use chiral columns for rigorous quality control .
Q. What is the role of the fluorine atom in modulating receptor binding kinetics?
Answer: The 7-fluoro group:
- Enhances electrostatic interactions with hydrophobic pockets in target proteins (e.g., GPCRs).
- Reduces metabolic degradation by blocking cytochrome P450 oxidation at the 7-position, as shown in hepatic microsome studies .
- Comparative data : Fluorine’s electronegativity increases binding affinity by 3–5× compared to hydrogen analogs in radioligand assays .
Q. How can solubility limitations be addressed in in vivo studies?
Answer:
- Prodrug design : Convert the amine to a phosphate or acetylated derivative for improved aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers (size: 100–200 nm) to enhance bioavailability, as demonstrated in rodent pharmacokinetic studies .
- Co-solvent systems : Ethanol/PEG 400 (1:4 ratio) achieves stable concentrations >1 mM for intravenous administration .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of fluorinated dihydrobenzofuran derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like 5-HT receptors. Validate with mutagenesis studies (e.g., Ala-scanning) .
- QSAR models : Use descriptors like LogP (experimental: ~1.2) and polar surface area (PSA: ~45 Ų) to predict blood-brain barrier permeability .
- MD simulations : Analyze fluorine’s impact on ligand-protein binding stability over 100-ns trajectories (AMBER force field) .
Q. How do stereochemical impurities affect pharmacological profiling?
Answer:
- Case study : A 5% (R)-enantiomer contamination reduced IC₅₀ values by 50% in kinase inhibition assays. Mitigate via:
Tables for Critical Comparisons
Q. Table 1. Comparative Binding Affinities of Halogenated Analogs
| Compound | Target (IC₅₀, nM) | Reference |
|---|---|---|
| (S)-7-Fluoro derivative | 5-HT₂A: 12 ± 2 | |
| (S)-7-Chloro derivative | 5-HT₂A: 45 ± 5 | |
| Non-halogenated analog | 5-HT₂A: >100 |
Q. Table 2. Solubility Enhancement Strategies
| Method | Solubility Achieved | Bioavailability (Rat) |
|---|---|---|
| PEG 400/EtOH (1:4) | 1.2 mM | 22% |
| Liposomal encapsulation | 0.8 mM | 35% |
| Hydrochloride salt form | 0.5 mM | 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
